![molecular formula C7H3BrF2O B1443122 2-Bromo-3,4-difluorobenzaldehyde CAS No. 1578156-21-4](/img/structure/B1443122.png)
2-Bromo-3,4-difluorobenzaldehyde
Overview
Description
2-Bromo-3,4-difluorobenzaldehyde is an important fluorinated phenyl liquid crystal intermediate . It is used as a pharmaceutical intermediate . The compound is off-white in color and appears as a powder .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3,4-difluorobenzaldehyde is C7H3BrF2O . The average mass is 220.999 Da and the monoisotopic mass is 219.933533 Da .Physical And Chemical Properties Analysis
2-Bromo-3,4-difluorobenzaldehyde has a predicted boiling point of 233.5±35.0 °C and a predicted density of 1.758±0.06 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Synthetic Utility in Cross-Coupling Reactions
Bromobenzaldehydes, including compounds structurally similar to 2-Bromo-3,4-difluorobenzaldehyde, have been extensively utilized as key intermediates in the synthesis of complex molecular frameworks. Their application under palladium-catalyzed cross-coupling conditions has been highlighted, revealing their significance in constructing compounds of potential biological and medicinal relevance (Ghosh & Ray, 2017).
Role in Heterocyclic Synthesis
The facile synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes showcases another dimension of its utility, where the brominated aldehyde acts as a precursor in the presence of palladium catalysts. This process emphasizes the compound's capacity to contribute to the synthesis of heterocycles, which are crucial in pharmaceutical development (Cho et al., 2004).
Innovations in Organic Synthesis
Research on bromobenzaldehydes also extends to the development of new synthetic methodologies, including the selective ortho-bromination of benzaldoximes. This process facilitates the synthesis of substituted 2-bromobenzaldehydes, underscoring the adaptability and importance of brominated aldehydes in organic synthesis (Dubost et al., 2011).
Applications in Material Science
The bromination effect on the structure and reactivity of related compounds has been studied for its impact on linear and nonlinear optical properties. Such studies indicate the potential of brominated derivatives in the development of materials with desirable optical characteristics, suggesting a route through which 2-Bromo-3,4-difluorobenzaldehyde could contribute to advanced material science applications (Aguiar et al., 2022).
Safety and Hazards
Future Directions
Fluorobenzaldehydes, including 2-Bromo-3,4-difluorobenzaldehyde, have been used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They have also been used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in antimicrobial applications.
Mechanism of Action
Target of Action
It’s known that benzylic halides typically react via an sn2 pathway .
Mode of Action
2-Bromo-3,4-difluorobenzaldehyde may undergo free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to continue the reaction .
Biochemical Pathways
The compound’s reactions at the benzylic position are important for synthesis problems .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The compound’s reactions at the benzylic position can result in various products depending on the reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4-difluorobenzaldehyde. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be stored away from strong oxidizing agents .
properties
IUPAC Name |
2-bromo-3,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJGMXVLOOKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-difluorobenzaldehyde | |
CAS RN |
1578156-21-4 | |
Record name | 2-bromo-3,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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